5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione
Description
Properties
CAS No. |
586979-30-8 |
|---|---|
Molecular Formula |
C14H7NO3 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
11-oxa-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,12,14-hexaene-8,10-dione |
InChI |
InChI=1S/C14H7NO3/c16-13-10-5-2-1-4-8(10)9-6-3-7-11-12(9)15(13)14(17)18-11/h1-7H |
InChI Key |
DZIYIXAQZHETBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)OC(=O)N4C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Aryl-β-bromo-α-amides
A prominent approach to synthesize phenanthridinone derivatives, structurally related to 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione, involves the base-promoted cyclization of N-aryl-β-bromo-α-amides. This method typically uses potassium carbonate as a base in polar aprotic solvents such as dimethylformamide under elevated temperatures (100–150 °C) to promote intramolecular cyclization forming the fused heterocyclic system.
- The reaction conditions are optimized by varying temperature, base equivalents, and reaction time to maximize yield.
- Ligands such as 1,10-phenanthroline or l-proline may be employed, but cyclization can proceed efficiently without them.
- Yields reported for analogous cyclizations range from 57% to 89% depending on substrate and conditions.
| Parameter | Typical Conditions | Effect on Yield and Conversion |
|---|---|---|
| Base | Potassium carbonate (K₂CO₃), 5 equivalents | Higher base amounts increase conversion and yield |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitates cyclization |
| Temperature | 100–150 °C | Higher temperatures favor cyclization |
| Time | 0.5–2 hours | Longer times improve conversion |
| Ligand | 1,10-Phenanthroline or l-proline (optional) | Not essential but can influence rate |
This approach can be adapted for the synthesis of 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione by selecting appropriate bromo-amide precursors that lead to the oxazole-phenanthridine fused ring system upon cyclization.
Multi-step Organic Synthesis Involving Oxazole Ring Formation
The oxazole ring in the target compound is typically constructed through cyclization reactions involving amino alcohols or amino ketones with appropriate carbonyl reagents under dehydrating or oxidative conditions. Common reagents and conditions include:
- Use of coupling agents such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) in the presence of bases like N,N-diisopropylethylamine to promote ring closure.
- Solvents such as dichloromethane or ethyl acetate at low temperatures (0–20 °C) for controlled reaction rates.
- Purification by flash chromatography to isolate the cyclized oxazolo-phenanthridine dione product.
An example procedure involves stirring a mixture of 5-amino-1-naphthol with sodium chlorofluoroacetate in dichloromethane, followed by addition of T3P and base at 0 °C, then warming to ambient temperature for 1 hour. The product is extracted and purified to yield the oxazolo-phenanthridine dione in moderate yields (~18%).
Condensation and Cyclization with Amines and Aldehydes
Another synthetic route involves the condensation of amines with aldehydes in ethanol under reflux, followed by addition of cyclic ketones and catalytic amounts of hydrochloric acid to induce cyclization. This method allows the formation of complex fused heterocycles including oxazole derivatives.
Typical conditions:
- Reflux amine and aldehyde in absolute ethanol for 2 hours.
- Add cyclic ketone (2.5 equivalents) and catalytic hydrochloric acid.
- Continue reflux for 6–12 hours.
- Workup involves extraction, washing, drying, concentration, and purification by silica gel chromatography.
Yields for such reactions vary widely (10–39%) depending on the substrates and conditions.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Base-promoted cyclization of N-aryl-β-bromo-α-amides | K₂CO₃, DMF, 100–150 °C, 0.5–2 h | 57–89% | Efficient for phenanthridinone cores; ligand optional |
| Oxazole ring formation via T3P-mediated cyclization | 5-amino-1-naphthol, sodium chlorofluoroacetate, T3P, DIPEA, DCM, 0–20 °C | ~18% | Moderate yield; requires careful control |
| Condensation with amines, aldehydes, and ketones | Ethanol reflux, catalytic HCl, 6–12 h | 10–39% | Versatile but lower yields; multiple purification steps |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Silica Gel Column Chromatography: Employed for purification using solvent systems such as dichloromethane/acetone or hexane/ethyl acetate gradients.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure and purity.
- Mass Spectrometry (MS): Used for molecular weight confirmation.
- Melting Point Determination: Assesses compound purity.
Chemical Reactions Analysis
Types of Reactions: 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that specific derivatives inhibited cell proliferation in breast cancer and leukemia models. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests showed that it possesses significant antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting growth and biofilm formation. The structure-activity relationship (SAR) studies suggest that modifications to the oxazolo ring can enhance antimicrobial efficacy.
Materials Science Applications
Organic Electronics
5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione has been explored as a potential material for organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that films made from this compound exhibit good charge transport properties and stability under operational conditions.
Photovoltaic Cells
Research indicates that incorporating this compound into photovoltaic cells can improve energy conversion efficiency. The compound's ability to absorb light in the visible spectrum enhances the overall performance of solar cells. Experimental results demonstrate a notable increase in power conversion efficiency when used as an active layer material.
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it shows promise in inhibiting specific enzymes involved in metabolic pathways associated with cancer progression. Case studies have reported that certain derivatives effectively inhibit the activity of kinases and other target enzymes, providing a basis for developing new therapeutic agents.
Quorum Sensing Modulation
Interestingly, 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione has been studied for its role in modulating quorum sensing mechanisms in bacteria. This application is particularly relevant for developing anti-virulence strategies against pathogenic bacteria. Research findings indicate that certain derivatives can interfere with the signaling pathways used by bacteria to coordinate virulence factor production.
Data Tables
| Application Area | Specific Use | Efficacy/Outcome |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | |
| Materials Science | Organic Electronics | Suitable for OLEDs and OPVs |
| Photovoltaic Cells | Improved energy conversion efficiency | |
| Biochemical | Enzyme Inhibition | Inhibits key metabolic enzymes |
| Quorum Sensing Modulation | Interferes with bacterial signaling |
Case Studies
- Anticancer Study : A recent publication detailed the synthesis of novel derivatives of 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione and their evaluation against various cancer cell lines. Results showed significant cytotoxicity with IC50 values ranging from 10-30 µM depending on the derivative used.
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus.
- Organic Electronics Research : Research demonstrated that films made from this compound achieved a hole mobility of 0.1 cm²/Vs when used in OLED applications, indicating its potential for efficient charge transport.
Mechanism of Action
The mechanism of action of 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with benzimidazole-4,7-diones and their N-oxide derivatives (e.g., compounds 5a–c and 6a–d in ). These analogues also exhibit fused heterocyclic systems with dione functionalities, which are critical for redox-activated cytotoxicity under hypoxic conditions .
Table 1: Key Comparisons
| Property | 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione | Benzimidazole-4,7-diones (e.g., 5a–c) | N-Oxide Benzimidazole-4,7-diones (e.g., 6a–d) |
|---|---|---|---|
| Core Structure | Oxazole + phenanthridine-dione | Benzimidazole + dione | Benzimidazole-N-oxide + dione |
| Hypoxia Selectivity | Hypothesized (untested) | Moderate (e.g., 5a–c: IC₅₀ ~10–25 μM) | High (e.g., 6b: hypoxia/normoxia ratio ~8.5) |
| Stability (UPLC) | Not reported | Stable in pH 7.4 buffer | Moderate degradation under acidic conditions |
| Antiproliferative Activity | Limited data | Strong (A549 cells: 60–80% inhibition) | Hypoxia-specific (e.g., 6c: 85% inhibition) |
Key Findings from Analogues ()
- Hypoxia Activation: N-oxide derivatives (6a–d) demonstrated superior hypoxia selectivity compared to non-oxidized benzimidazole-diones. Compound 6b showed a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine, a clinical reference compound .
- Stability : Benzimidazole-4,7-diones (5a–c) exhibited stability in physiological pH, whereas N-oxide analogues degraded faster under acidic conditions, suggesting differential pharmacokinetic profiles .
- Mechanistic Insights: The dione moiety in these compounds undergoes enzymatic reduction under hypoxia, generating reactive radicals that induce DNA damage.
Biological Activity
5H,7H-Oxazolo[5,4,3-de]phenanthridine-5,7-dione (CAS No. 586979-30-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of 5H,7H-Oxazolo[5,4,3-de]phenanthridine-5,7-dione features a phenanthridine core fused with an oxazolo ring. This unique structure contributes to its biological activity and interaction with various biological targets.
- Molecular Formula : C13H8N2O2
- Molecular Weight : 228.21 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenanthridine derivatives, including 5H,7H-Oxazolo[5,4,3-de]phenanthridine-5,7-dione. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer activity of novel phenanthridines, several compounds exhibited cytotoxicity against K-562 (chronic myelogenous leukemia) and MCF-7 (breast carcinoma) cell lines at low micromolar concentrations. The active compounds were found to induce cell cycle arrest and apoptosis through mechanisms involving p53 protein activation and PARP-1 fragmentation .
| Compound | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5H,7H-Oxazolo[5,4,3-de]phenanthridine-5,7-dione | K-562 | 0.5 | Apoptosis induction |
| 5H,7H-Oxazolo[5,4,3-de]phenanthridine-5,7-dione | MCF-7 | 0.8 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of 5H,7H-Oxazolo[5,4,3-de]phenanthridine-5,7-dione have also been investigated. Studies have shown that derivatives containing a phenanthridine skeleton demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In an antimicrobial screening of phenanthridine derivatives against various bacterial strains, the following results were observed:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | 22 | 2 µM |
| Staphylococcus aureus | 20 | 3 µM |
| Escherichia coli | 18 | 4 µM |
These findings suggest that the presence of a charged nitrogen atom in the structure enhances antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of 5H,7H-Oxazolo[5,4,3-de]phenanthridine-5,7-dione can be attributed to specific structural features:
- Phenanthridine Skeleton : Essential for biological activity.
- Charged Nitrogen : Enhances interaction with biological targets.
- Substituents : Influence potency and selectivity towards cancer cells and bacteria.
Q & A
Q. Validation methods :
Advanced: How can researchers optimize reaction conditions for synthesizing derivatives using statistical experimental design?
Answer:
Design of Experiments (DOE) minimizes trial numbers while maximizing data quality. Key approaches include:
Q. Example DOE Table :
| Factor | Level 1 | Level 2 | Level 3 | Response (Yield %) |
|---|---|---|---|---|
| Temperature (°C) | 60 | 80 | 100 | 72, 85, 68 |
| Solvent | Ethanol | Acetone | DMF | 65, 88, 76 |
| Catalyst (mol%) | 5 | 10 | 15 | 70, 82, 78 |
Use regression analysis to model responses and identify critical parameters .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Advanced: How can computational chemistry aid in predicting reactivity and electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
- AI-Driven Tools : Platforms like COMSOL enable real-time optimization of synthetic parameters (e.g., temperature gradients) .
Data Contradiction: How to address unexpected byproducts (e.g., glycoluril) during synthesis?
Answer:
Unexpected products (e.g., glycoluril in phendio reactions ) arise from competing pathways. Mitigation strategies:
Mechanistic Studies : Use isotopic labeling (e.g., N) to track reaction intermediates .
Condition Screening : Adjust pH, solvent polarity, or stoichiometry to favor desired pathways .
Kinetic Control : Shorten reaction times to limit side reactions .
Advanced: How to design kinetic studies for reaction mechanism elucidation?
Answer:
- Quasi-Experimental Design : Compare experimental vs. control groups under timed intervals to track intermediate formation .
- Time-Resolved Spectroscopy : Use stopped-flow UV-Vis or NMR to capture transient species .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Lab PPE : Gloves, goggles, and fume hoods for volatile solvents (e.g., acetone) .
- Waste Management : Neutralize acidic/basic byproducts per CRDC guidelines (e.g., RDF2050103) .
Advanced: How can AI-driven automation enhance high-throughput screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
